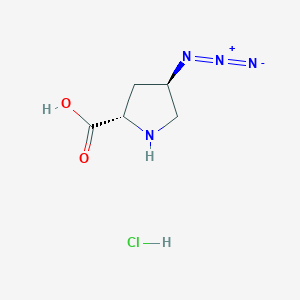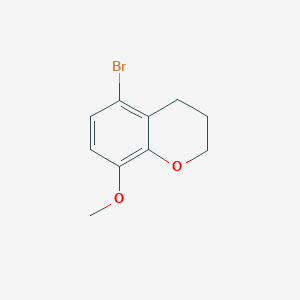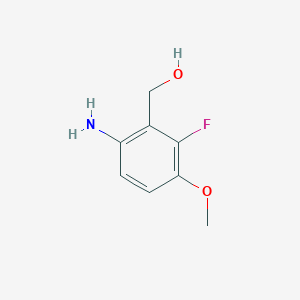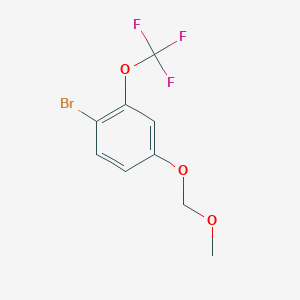
2-(Trifluoromethyl)phenylacetyl chloride
Descripción general
Descripción
2-(Trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C10H8ClF3O2. It is a derivative of phenylacetyl chloride, where a trifluoromethyl group is attached to the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)phenylacetyl chloride typically involves the reaction of 2-(trifluoromethyl)phenylacetic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)phenylacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Reaction Conditions: Typically carried out in an inert atmosphere to prevent moisture sensitivity.
Major Products Formed:
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)phenylacetyl chloride has several applications in scientific research:
Chiral Derivatizing Agent: Used in gas chromatographic separation of β-blockers by converting hydroxyl groups into O-silyl ethers followed by N-acylation.
Electrocarboxylation Processes: Utilized in synthesizing phenylacetic acid through electrocarboxylation of benzyl chloride.
Synthesis of Pyrimidine Derivatives: Employed in preparing 2-trifluoromethylpyrimidines, which are significant in synthetic chemistry.
Spectroscopy and Molecular Analysis: Applied in IR spectroscopy to monitor the conversion of matrix-isolated phenylacetyl chloride to phenylacetyl cation.
Analytical Chemistry: Used for stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)phenylacetyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form stable amides and esters. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack . This property is exploited in various synthetic applications, particularly in the formation of chiral derivatives for analytical purposes .
Comparación Con Compuestos Similares
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride: Commonly used as a derivatizing agent in Mosher ester analysis.
2-(Trifluoromethyl)phenylacetic acid: The precursor in the synthesis of 2-(Trifluoromethyl)phenylacetyl chloride.
Uniqueness: this compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in the synthesis of chiral derivatives and in analytical chemistry for the separation of enantiomers .
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORCLOSIOBZREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)







![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)




